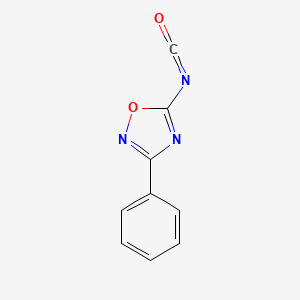

5-Isocyanato-3-phenyl-1,2,4-oxadiazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

90484-03-0 |

|---|---|

Molecular Formula |

C9H5N3O2 |

Molecular Weight |

187.15 g/mol |

IUPAC Name |

5-isocyanato-3-phenyl-1,2,4-oxadiazole |

InChI |

InChI=1S/C9H5N3O2/c13-6-10-9-11-8(12-14-9)7-4-2-1-3-5-7/h1-5H |

InChI Key |

FMBXVKMVCXKNFW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NOC(=N2)N=C=O |

Origin of Product |

United States |

Synthesis of Precursor: 3 Phenyl 1,2,4 Oxadiazole 5 Carboxylic Acid

The initial step is the construction of the 3-phenyl-1,2,4-oxadiazole (B2793662) ring bearing a carboxylic acid or ester group at the 5-position. This is typically accomplished by the cyclocondensation of benzamidoxime (B57231) with a suitable carbonyl compound, such as ethyl chlorooxalate or a related derivative. The reaction involves the acylation of the amidoxime (B1450833) followed by cyclodehydration to form the stable oxadiazole ring.

Conversion to Acyl Azide

The resulting 3-phenyl-1,2,4-oxadiazole-5-carboxylic acid is then converted into the corresponding acyl azide (B81097). A common method involves converting the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂), followed by a reaction with sodium azide (NaN₃). nih.gov Alternatively, the carboxylic acid can be reacted with an azide-transfer reagent such as diphenylphosphoryl azide (DPPA) in the presence of a base.

Curtius Rearrangement to Isocyanate

The key step is the Curtius rearrangement, which involves the thermal or photochemical decomposition of the 3-phenyl-1,2,4-oxadiazole-5-carbonyl azide (B81097). wikipedia.orgnih.gov Upon heating, the acyl azide rearranges with the loss of nitrogen gas (N₂) to form the target compound, 5-isocyanato-3-phenyl-1,2,4-oxadiazole. wikipedia.org This rearrangement is a concerted process where the phenyl-oxadiazole group migrates to the nitrogen atom as the nitrogen molecule departs, ensuring the retention of the substituent's position. nih.gov

Functionalization of the Isocyanate Group

Reaction Conditions and Optimization Protocols

Influence of Solvents and Catalytic Systems on Reaction Efficiency

The choice of solvent and catalyst is paramount for maximizing the yield and purity of the 1,2,4-oxadiazole (B8745197) precursors.

For the initial cyclodehydration step to form the oxadiazole ring, aprotic solvents are generally preferred. nih.gov Solvents such as dimethylformamide (DMF), tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and acetonitrile (B52724) (MeCN) have been shown to provide excellent yields. nih.gov In contrast, protic solvents like methanol (B129727) or water can be unsuitable for this transformation. nih.gov

The cyclization is often catalyzed by a base or a coupling agent. Inorganic bases like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃) can be effective. nih.govrjptonline.org Organic bases such as pyridine (B92270) or diisopropylethylamine (DIEA) are also commonly used, particularly when starting from acyl chlorides. rjptonline.org For one-pot procedures starting from carboxylic acids and amidoximes, coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) in combination with hydroxybenzotriazole (B1436442) (HOBt) are frequently employed to activate the carboxylic acid. chim.it

| Solvent System | Catalytic System | Typical Substrates | Observed Efficiency | Reference |

|---|---|---|---|---|

| DMF, THF, DCM, MeCN | TBAH (Tetrabutylammonium hydroxide) | O-Acylamidoximes | Excellent (88-95%) yields at room temperature. | nih.gov |

| DMSO | NaOH | Amidoximes and Esters | Good for one-pot synthesis at room temperature. | nih.gov |

| Pyridine | None (Solvent acts as base) | Amidoximes and Acyl Chlorides | Commonly used, moderate to good yields. | rjptonline.org |

| DCM | EDCI/HOBt | Amidoximes and Carboxylic Acids | Efficient for activating carboxylic acids, leading to good yields. | chim.it |

| Acetonitrile | PS-BEMP (Polymer-supported base) | Carboxylic Acids and Amidoximes | Near quantitative conversion under microwave heating. |

For the Curtius rearrangement, the reaction is typically performed in an inert solvent that can tolerate heating, such as toluene (B28343) or dioxane. The rearrangement itself does not require a catalyst, being thermally induced.

Temperature and Pressure Parameters in Synthetic Routes

Temperature plays a crucial role in both the formation of the oxadiazole ring and the subsequent Curtius rearrangement.

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles can be performed over a wide range of temperatures, from ambient temperature to reflux conditions. nih.gov The use of microwave irradiation has emerged as a powerful technique to accelerate these reactions, often reducing reaction times from hours to minutes and improving yields. nih.gov For instance, near-quantitative conversion of carboxylic acids to 1,2,4-oxadiazoles can be achieved at 160°C for 15 minutes under microwave heating.

The Curtius rearrangement is, by definition, a thermal decomposition. The required temperature depends on the stability of the specific acyl azide (B81097) but is typically achieved by refluxing in a suitable high-boiling solvent like toluene (b.p. 111°C) or diphenyl ether. The reaction is generally conducted at atmospheric pressure.

| Synthetic Step | Method | Temperature Range | Pressure | Key Advantages | Reference |

|---|---|---|---|---|---|

| Oxadiazole Ring Formation | Conventional Heating | Room Temp. to Reflux (~120°C) | Atmospheric | Standard, accessible conditions. | nih.gov |

| Oxadiazole Ring Formation | Microwave Irradiation | ~100°C to 160°C | Sealed vessel (elevated pressure) | Drastically reduced reaction times, often higher yields. | nih.gov |

| Curtius Rearrangement | Thermal Decomposition | 80°C to 250°C (typically refluxing toluene) | Atmospheric | Standard procedure for isocyanate formation. | wikipedia.org |

Strategies for Yield Enhancement and Regioselectivity Control

Controlling regioselectivity is fundamental in the synthesis of 1,2,4-oxadiazoles, as isomeric products can form. The most common synthetic route, involving the reaction of an amidoxime (B1450833) with a carboxylic acid derivative, provides excellent regiochemical control. chim.it In this method, the R¹ group from the amidoxime (R¹-C(=NOH)NH₂) reliably ends up at the C3 position of the oxadiazole, while the R² group from the acylating agent (R²-COX) is installed at the C5 position. This ensures that the desired 3-phenyl-5-carboxy precursor is formed without contamination from the 5-phenyl-3-carboxy isomer.

Strategies for enhancing yield focus on driving the reactions to completion and minimizing side products.

Activating Agents: The use of efficient coupling reagents (e.g., T3P®, propylphosphonic anhydride) or activating agents like the Vilsmeier reagent can lead to cleaner reactions and higher yields in the oxadiazole formation step. nih.gov

Microwave Assistance: As mentioned, microwave heating is a key strategy for improving yields and reducing reaction times, particularly for the cyclodehydration step. nih.gov

In Situ Trapping: For the Curtius rearrangement, the highly reactive isocyanate intermediate can be "trapped" in situ by including a nucleophile (e.g., an alcohol or amine) in the reaction mixture. This prevents potential side reactions of the isocyanate, such as dimerization or polymerization, and directly yields the desired carbamate or urea derivative in a single step from the acyl azide.

Reactivity Profiles of the Isocyanato Moiety

The isocyanate group is well-established as a potent electrophile, making it highly susceptible to attack by a diverse array of nucleophiles. Its reactivity is also characterized by its ability to engage in cycloaddition reactions and polymerization processes.

Nucleophilic Addition Reactions with Diverse Chemical Substrates

The carbon atom of the isocyanate group in 5-Isocyanato-3-phenyl-1,2,4-oxadiazole is highly electron-deficient, readily undergoing nucleophilic addition with compounds containing active hydrogen atoms. researchgate.netrsc.org This class of reactions is fundamental to isocyanate chemistry and provides a straightforward pathway to a variety of derivatives.

Key nucleophilic addition reactions include:

Reaction with Alcohols: In the presence of alcohols, the isocyanate group is converted into a carbamate (urethane) linkage. This reaction is often catalyzed by tertiary amines or organotin compounds. semanticscholar.orgnih.gov

Reaction with Amines: Primary and secondary amines react rapidly with the isocyanate to form substituted ureas. This reaction is typically faster than the reaction with alcohols and usually does not require a catalyst. researchgate.net

Reaction with Water: Hydrolysis of the isocyanate group initially forms an unstable carbamic acid, which then decomposes to yield a primary amine and carbon dioxide. The newly formed amine can subsequently react with another molecule of the isocyanate to produce a symmetrically disubstituted urea.

The general mechanism involves the nucleophilic attack on the isocyanate carbon, followed by a proton transfer to the nitrogen atom. rsc.org The reactivity of aryl isocyanates can be influenced by the electronic nature of their substituents. rsc.org

Table 1: Potential Products from Nucleophilic Addition to this compound

| Nucleophile (Substrate) | Product Class | General Structure of Product |

| R-OH (Alcohol) | Carbamate (Urethane) | 3-Phenyl-1,2,4-oxadiazol-5-yl-NH-CO-OR |

| R-NH₂ (Primary Amine) | Substituted Urea | 3-Phenyl-1,2,4-oxadiazol-5-yl-NH-CO-NHR |

| R₂NH (Secondary Amine) | Substituted Urea | 3-Phenyl-1,2,4-oxadiazol-5-yl-NH-CO-NR₂ |

| H₂O (Water) | Disubstituted Urea | (3-Phenyl-1,2,4-oxadiazol-5-yl-NH)₂CO |

Cycloaddition Chemistry Involving the Isocyanate Group

Isocyanates are known to participate in various cycloaddition reactions, acting as versatile synthons for the construction of heterocyclic systems. Phenyl isocyanate, a related compound, serves as a model for this reactivity. wikipedia.org

[2+2] Cycloaddition: Isocyanates can undergo [2+2] cycloadditions with electron-rich alkenes to form β-lactams. They can also dimerize to form uretdiones (1,3-diazetidine-2,4-diones) under certain conditions, often catalyzed.

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition): The C=N bond of the isocyanate can act as a dipolarophile in reactions with 1,3-dipoles such as nitrones or azides. For example, the reaction of phenyl isocyanate with acyclic nitrones has been shown to produce 1,2,4-oxadiazolidin-5-ones. tandfonline.com

[4+2] Cycloaddition (Diels-Alder Reaction): The C=N bond of the isocyanate can also function as a dienophile in Diels-Alder reactions with conjugated dienes, leading to the formation of six-membered nitrogen-containing heterocycles.

These cycloaddition pathways offer powerful methods for incorporating the 3-phenyl-1,2,4-oxadiazole (B2793662) scaffold into more complex molecular architectures. acs.orgacs.org

Polymerization Pathways Facilitated by the Isocyanate Functionality

The isocyanate group is a cornerstone of polymer chemistry, particularly in the synthesis of polyurethanes and polyureas. The bifunctional nature of this compound, when reacted with appropriate comonomers, allows for its incorporation into polymer chains.

Polyurethane Formation: When reacted with polyols (molecules with two or more hydroxyl groups), this compound can act as a monomer or a chain-extender, leading to the formation of polyurethanes. The resulting polymers would feature the 3-phenyl-1,2,4-oxadiazole moiety as a pendant group. nih.govtri-iso.com

Polyurea Formation: Similarly, reaction with polyamines (molecules with two or more amine groups) would yield polyureas, which are known for their high strength and thermal stability.

Trimerization: Aromatic isocyanates can undergo cyclotrimerization to form highly stable polyisocyanurate resins, which are characterized by a network of six-membered 1,3,5-triazine-2,4,6-trione rings. google.com This process can be used to create cross-linked polymers. google.com

Polymers bearing pendant isocyanate groups are of significant interest due to their high reactivity, allowing for easy modification, crosslinking, or grafting of other molecules. rsc.org The synthesis of such polymers can be achieved through the chemical modification of polymers bearing primary amine groups. rsc.orgrsc.org

Transformations of the 1,2,4-Oxadiazole Ring System

The 1,2,4-oxadiazole ring is an electron-withdrawing heterocycle characterized by low aromaticity and a labile O-N bond. chim.itresearchgate.net These features make it susceptible to nucleophilic attack and various rearrangement reactions, often resulting in the formation of different, more stable heterocyclic systems. researchgate.netosi.lv

Nucleophilic Substitution Reactions on the Oxadiazole Core

The carbon atoms of the 1,2,4-oxadiazole ring possess an electrophilic character, making them potential sites for nucleophilic attack. chim.it The C5 position, in particular, is often activated towards substitution, especially when bearing a good leaving group.

While the isocyanate group itself is not a typical leaving group for nucleophilic aromatic substitution (SNAr), its strong electron-withdrawing nature enhances the electrophilicity of the C5 carbon. Nucleophilic attack at this position could potentially lead to an addition-elimination sequence if a suitable intermediate can be formed and subsequently stabilized. More commonly, SNAr reactions on the 1,2,4-oxadiazole core are observed when a leaving group like a halogen is present at the C3 or C5 position. chim.it However, the high reactivity of the isocyanate group itself means that it would likely be the primary site of reaction with any added nucleophile under standard conditions.

Ring-Opening Reactions and Subsequent Chemical Derivatizations

The inherent instability of the 1,2,4-oxadiazole ring, stemming from the weak O-N bond, facilitates a variety of rearrangement reactions. researchgate.net These transformations are synthetically valuable as they provide access to other heterocyclic structures.

Boulton-Katritzky Rearrangement (BKR): This is a well-studied thermal rearrangement of 1,2,4-oxadiazoles. chim.it The reaction involves an intramolecular nucleophilic attack from a side-chain atom onto the N2 position of the oxadiazole ring, leading to the cleavage of the O-N bond and the formation of a new heterocyclic system. chim.itnih.govidexlab.com The specific outcome depends on the nature of the atoms in the side chain.

ANRORC Mechanism (Addition of Nucleophile, Ring Opening, and Ring Closure): This pathway is common for nucleophilic substitution on electron-deficient heterocycles. wikipedia.org In the context of 1,2,4-oxadiazoles, a nucleophile can attack an electrophilic carbon atom (typically C5), inducing the opening of the oxadiazole ring. chim.itrsc.orgrsc.org The resulting open-chain intermediate can then re-cyclize to form a new heterocyclic ring. nih.gov For example, reactions with bidentate nucleophiles like hydrazine (B178648) can lead to the formation of triazole derivatives. chim.itnih.gov

Reductive Cleavage: The weak O-N bond is susceptible to reductive cleavage by various reagents, such as catalytic hydrogenation. This process typically opens the ring to afford amidine derivatives.

Table 2: Potential Rearrangement and Ring-Opening Products

| Reaction Type | Reagent/Condition | Plausible Intermediate/Product Type |

| Boulton-Katritzky | Heat | Dependent on side-chain; leads to new heterocycles |

| ANRORC | Nucleophile (e.g., Hydrazine) | Ring-opened intermediate, followed by cyclization to a new heterocycle (e.g., triazole) chim.itnih.gov |

| Reductive Cleavage | H₂, Catalyst | Amidine derivatives |

| Photochemical Rearrangement | UV light | Isomeric heterocycles (e.g., via nitrene intermediate) chim.it |

Intramolecular Rearrangement Mechanisms of 1,2,4-Oxadiazoles

The 1,2,4-oxadiazole ring is known to be susceptible to various intramolecular rearrangements, often driven by thermal or photochemical energy. These transformations typically involve the cleavage of the weak N-O bond within the heterocyclic ring.

Thermal and Photochemical Rearrangements

Thermal Rearrangements: In general, 3,5-disubstituted-1,2,4-oxadiazoles exhibit considerable thermal stability. arkat-usa.org However, at very high temperatures, they can undergo fragmentation. The primary thermal decomposition pathway for 3,5-diaryl-1,2,4-oxadiazoles involves cleavage to form a nitrile and an isocyanate. arkat-usa.org For this compound, one might anticipate a complex thermal decomposition pattern, potentially initiated by the cleavage of the oxadiazole ring.

Mechanistic Studies of Isomerization Processes (e.g., Boulton–Katritzky Rearrangement, ANRORC)

Boulton–Katritzky Rearrangement: The Boulton-Katritzky rearrangement is a well-documented thermal or base-catalyzed isomerization of heterocyclic compounds. For 1,2,4-oxadiazoles, this rearrangement typically involves a side chain at the 3- or 5-position with a nucleophilic atom that can attack the ring. nih.gov For a Boulton-Katritzky rearrangement to occur with this compound, a suitable nucleophilic side-chain would need to be present on the phenyl group at the 3-position. The isocyanate group itself is an electrophile and would not initiate this type of rearrangement.

ANRORC Mechanism: The ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism is a pathway for nucleophilic substitution on heterocyclic rings. wikipedia.org It involves the initial addition of a nucleophile to the ring, followed by ring opening to a more stable intermediate, and subsequent ring closure to form the product. This mechanism is particularly common in the reactions of azines with strong nucleophiles like sodium amide. wikipedia.org While the ANRORC mechanism has been studied in various 1,2,4-oxadiazole derivatives, chim.it there is no specific literature describing this process for this compound. The highly electrophilic carbon of the isocyanate group would likely be a primary site for nucleophilic attack, potentially competing with or preventing an ANRORC-type reaction on the oxadiazole ring itself.

Multi-Component Reactions (MCRs) Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single step to form a complex product. rsc.org Isocyanates are valuable substrates in MCRs due to their electrophilicity. rsc.org They readily react with a variety of nucleophiles, including alcohols and amines, to form carbamates and ureas, respectively. wikipedia.org

Given the reactivity of the isocyanate group, this compound could theoretically serve as a key component in various MCRs. For instance, in a Passerini or Ugi-type reaction, the isocyanate could potentially be incorporated to generate novel, highly functionalized heterocyclic scaffolds. However, there are no specific examples in the literature of MCRs utilizing this compound. The development of such reactions would represent a novel avenue in the synthesis of complex molecules containing the 1,2,4-oxadiazole moiety.

Below is a table summarizing the potential reactivity of this compound in the context of the discussed transformations, based on the general behavior of related compounds.

| Reaction Type | Reactant | Potential Product(s) | Conditions | Notes |

| Thermal Rearrangement | This compound | Phenyl cyanide, Isocyanate fragments | High Temperature | Based on general thermal decomposition of 1,2,4-oxadiazoles. |

| Photochemical Rearrangement | This compound | Isomeric heterocycles, open-chain products | UV irradiation | Highly dependent on substituents and solvent. No specific data available. |

| Boulton-Katritzky Rearrangement | This compound with nucleophilic side chain | Rearranged heterocyclic product | Thermal or base-catalyzed | Requires a suitable nucleophilic side chain on the phenyl group. |

| ANRORC Reaction | This compound with strong nucleophile | Substituted heterocyclic product | Strong nucleophile (e.g., NaNH2) | Reactivity of isocyanate group may interfere. No specific data available. |

| Multi-Component Reaction | This compound, nucleophiles, etc. | Complex, highly functionalized heterocycles | Varies (e.g., Passerini, Ugi conditions) | Hypothetical, based on the known reactivity of isocyanates in MCRs. |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Research

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of hydrogen and carbon atoms.

The ¹H NMR spectrum of this compound is expected to primarily show signals corresponding to the protons of the phenyl group. The aromatic region would likely display a complex multiplet system. Typically, protons in a phenyl ring attached to an oxadiazole moiety appear in the range of δ 7.4 to 8.2 ppm. beilstein-journals.org

The ¹³C NMR spectrum provides essential information about the carbon framework of the molecule. For this compound, distinct signals are anticipated for the phenyl ring carbons, the two carbons of the oxadiazole ring, and the isocyanate carbon.

The carbons of the 1,2,4-oxadiazole ring are highly characteristic. The C3 carbon, attached to the phenyl group, is expected to resonate at approximately δ 169.0 ppm, while the C5 carbon, bonded to the isocyanato group, would appear further downfield, around δ 171.0 ppm or higher, due to the strong electron-withdrawing effect of the isocyanate. beilstein-journals.orgscispace.com

The carbon of the isocyanate group (-N=C=O) itself typically appears in the range of δ 120-130 ppm. The phenyl carbons would show a series of signals in the aromatic region (δ 125-135 ppm). The quaternary carbon (C1') attached to the oxadiazole ring would be found around δ 126.5 ppm, with other signals corresponding to the ortho, meta, and para carbons. beilstein-journals.orgscispace.com

Table 1: Expected ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C3 (Oxadiazole) | ~169.0 |

| C5 (Oxadiazole) | >171.0 |

| NCO (Isocyanate) | 120.0 - 130.0 |

| C1' (Phenyl, Quaternary) | ~126.5 |

| C2', C6' (Phenyl, Ortho) | 127.0 - 128.0 |

| C3', C5' (Phenyl, Meta) | 129.0 - 130.0 |

| C4' (Phenyl, Para) | 131.0 - 132.0 |

While specific experimental 2D NMR data for this compound is not widely published, the application of these techniques would be invaluable for unambiguous structural confirmation.

COSY (Correlation Spectroscopy) would establish the connectivity between adjacent protons within the phenyl ring, showing correlations between ortho, meta, and para protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton with its directly attached carbon atom, allowing for the definitive assignment of the protonated carbons in the phenyl ring.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

IR spectroscopy is a powerful tool for identifying specific functional groups within a molecule. The IR spectrum of this compound would be dominated by a very strong and sharp absorption band characteristic of the isocyanate group. mdpi.com

The key diagnostic peak is the antisymmetric stretching vibration (νas) of the -N=C=O group, which is expected to appear in the region of 2220–2270 cm⁻¹. mdpi.com This intense band is a clear indicator of the presence of the isocyanate functionality.

Other significant absorption bands would include:

Aromatic C-H stretching: Above 3000 cm⁻¹.

Aromatic C=C stretching: Multiple bands in the 1450–1600 cm⁻¹ region.

Oxadiazole Ring Vibrations: Characteristic stretching vibrations for C=N and N-O bonds are expected in the 1550–1650 cm⁻¹ and 1000-1200 cm⁻¹ regions, respectively. researchgate.net

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Isocyanate (-N=C=O) | Antisymmetric Stretch | 2220 - 2270 | Very Strong, Sharp |

| Aromatic C=C | Ring Stretch | 1450 - 1600 | Medium to Strong |

| Oxadiazole C=N | Stretch | 1550 - 1650 | Medium to Strong |

| Oxadiazole N-O | Stretch | 1000 - 1200 | Medium |

| Aromatic C-H | Stretch | > 3000 | Medium to Weak |

Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The calculated exact molecular weight for this compound (C₉H₅N₃O₂) is 187.0382 g/mol .

In a high-resolution mass spectrum (HRMS), the molecular ion peak ([M]⁺) would be observed at or very near this calculated value, confirming the elemental composition. beilstein-journals.org The fragmentation pattern under electron ionization (EI) would likely involve:

Initial loss of a stable molecule like carbon monoxide (CO) from the isocyanate group to give an [M-28]⁺ fragment.

Cleavage of the oxadiazole ring.

Fragmentation of the phenyl ring, leading to characteristic ions such as the phenyl cation at m/z 77. beilstein-journals.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

X-ray Crystallography for Definitive Solid-State Structural Determination

The determination of the precise three-dimensional arrangement of atoms and molecules in the solid state is definitively achieved through single-crystal X-ray crystallography. This powerful analytical technique provides unequivocal evidence of molecular structure, including bond lengths, bond angles, and intermolecular interactions.

For the target compound, This compound , a thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), did not yield any publicly accessible crystal structure reports. The successful application of this method would require the growth of a suitable single crystal of the compound, which could then be subjected to X-ray diffraction analysis.

Such an analysis would provide critical data, typically presented in detailed tables, including:

Crystal Data: This would encompass the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (a, b, c, α, β, γ).

Data Collection and Refinement Parameters: Information regarding the instrument used, radiation source, and details of the structure solution and refinement process.

Atomic Coordinates and Displacement Parameters: A comprehensive list of the positional coordinates for each atom in the asymmetric unit.

Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles between adjacent bonds. This data would definitively confirm the connectivity and geometry of the 1,2,4-oxadiazole ring, the phenyl substituent, and the isocyanate functional group.

Torsion Angles: These parameters would describe the conformational properties of the molecule, such as the rotational orientation of the phenyl ring relative to the oxadiazole ring.

Intermolecular Interactions: Analysis of the crystal packing would reveal any significant non-covalent interactions, such as hydrogen bonds, π-π stacking, or dipole-dipole interactions, which govern the solid-state assembly of the molecules.

Without experimental data from an X-ray diffraction study of this compound, any discussion of its solid-state structure remains speculative and would rely on computational modeling or comparison with structurally related compounds. The acquisition of such experimental data would be a valuable contribution to the chemical literature, providing definitive insights into the molecular architecture of this compound.

Theoretical and Computational Chemistry Investigations of 5 Isocyanato 3 Phenyl 1,2,4 Oxadiazole

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of molecules. These methods employ the principles of quantum mechanics to model molecular structures, energies, and electronic properties, providing insights that are often difficult or impossible to obtain through experimental means alone.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Distributions

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. DFT calculations are instrumental in geometry optimization, which involves finding the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface.

For a molecule like 5-isocyanato-3-phenyl-1,2,4-oxadiazole, DFT would be employed to predict bond lengths, bond angles, and dihedral angles. The electronic distribution, including charge distribution and dipole moment, can also be determined, offering insights into the molecule's polarity and intermolecular interactions. For instance, in a study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set were used to determine its optimized geometry and vibrational frequencies.

High-Level Ab Initio Methods (e.g., MP2, G3MP2) for Accurate Energetic Assessments

High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Gaussian-n theories (e.g., G3MP2), provide more accurate energetic assessments compared to DFT for certain applications. These methods are computationally more demanding but can offer a more precise calculation of properties like heats of formation and reaction energies.

In the context of this compound, these methods could be used to obtain a highly accurate value for the molecule's total electronic energy, which is crucial for determining its thermodynamic stability and the energetics of its potential reactions. For example, computational studies on other heterocyclic compounds often use these methods to refine the energy calculations obtained from DFT.

Selection of Appropriate Basis Sets and Computational Parameters

The accuracy of any quantum chemical calculation is highly dependent on the choice of the basis set and other computational parameters. A basis set is a set of mathematical functions used to represent the electronic wavefunctions in a molecule. Larger basis sets, such as the 6-311++G(d,p) set, include more functions and can provide a more accurate description of the electronic structure, but at a higher computational cost.

The selection of the appropriate functional in DFT (e.g., B3LYP) is also critical. The choice of basis set and functional should be guided by the specific properties being investigated and validated against experimental data when available. For a molecule containing diverse elements like oxygen, nitrogen, and a phenyl ring, a basis set that can accurately describe electron correlation and polarization is essential.

Molecular Orbital Analysis and Electronic Descriptors

Molecular orbital theory provides a framework for understanding the electronic structure and reactivity of molecules. Analysis of the molecular orbitals, particularly the frontier orbitals, can yield valuable insights into a molecule's chemical behavior.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and its Implications for Reactivity

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests that a molecule is more reactive.

For this compound, the HOMO is likely to be located on the phenyl ring and parts of the oxadiazole ring, while the LUMO may be distributed over the isocyanate group and the oxadiazole ring. The HOMO-LUMO gap would provide an estimate of its reactivity towards nucleophiles and electrophiles. In a study on 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the calculated HOMO and LUMO energies were -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV.

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.5743 |

| LUMO Energy | -2.0928 |

| HOMO-LUMO Gap (ΔE) | 4.4815 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's electron density surface and uses a color scale to indicate regions of negative and positive electrostatic potential. Red regions typically represent areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions indicate areas of low electron density (positive potential), which are prone to nucleophilic attack.

For this compound, an MEP map would likely show negative potential around the oxygen and nitrogen atoms of the oxadiazole ring and the oxygen of the isocyanate group, indicating these as potential sites for interaction with electrophiles. The phenyl ring and the carbon atom of the isocyanate group would likely exhibit a more positive potential. In a study of 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the MEP analysis indicated that the nitrogen atom of the oxadiazole ring is a likely binding site for electrophilic attack.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

No published NBO analysis for this compound is currently available. Such an analysis would be valuable for understanding the electronic structure, including hyperconjugative interactions and charge delocalization between the phenyl ring, the oxadiazole core, and the highly reactive isocyanato group. It would also elucidate the nature of potential intermolecular interactions, such as hydrogen bonding or π-stacking, which influence the compound's physical properties.

Computational Elucidation of Reaction Mechanisms and Pathways

The reaction mechanisms and pathways involving this compound have not been computationally elucidated. The isocyanato group is known for its reactivity toward nucleophiles, and the 1,2,4-oxadiazole (B8745197) ring can undergo various thermal or photochemical rearrangements. chim.it Computational studies would be essential to map the potential energy surfaces of these reactions.

There is no specific information detailing the computational characterization of transition states or reaction intermediates for reactions involving this compound. For related compounds, such as in the formation of 3-phenyl-5-methyl-1,2,4-oxadiazole, transition state structures and intermediates have been calculated using methods like the AM1/SM2.1. chemintech.ru Similar approaches could characterize the fleeting structures that govern the reactivity of the title compound.

Quantitative data on the energetics (activation energies, reaction enthalpies) and kinetics of transformation processes for this compound are absent from the literature. This information, typically derived from the computational characterization of stationary points on the potential energy surface, is crucial for predicting reaction feasibility and rates.

Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR)

No theoretically predicted spectroscopic parameters for this compound have been reported.

IR Spectroscopy: Theoretical calculations for related isocyanates formed from the photolysis of other oxadiazoles (B1248032) predict very intense antisymmetric stretches for the N=C=O group in the range of 2220-2270 cm⁻¹. mdpi.com A similar strong absorption would be expected for the title compound.

NMR Spectroscopy: While experimental ¹³C NMR data exists for the parent 3-phenyl-1,2,4-oxadiazole (B2793662) and its 5-methyl derivative, providing a basis for comparison, no specific predicted chemical shifts for the 5-isocyanato variant are available. scispace.com Computational prediction would be necessary to assign the carbon and proton signals accurately, especially for the carbons within the oxadiazole ring and the isocyanato group.

Applications in Advanced Organic Synthesis and Functional Materials Science

5-Isocyanato-3-phenyl-1,2,4-oxadiazole as a Versatile Synthetic Building Block

The reactivity of the isocyanate group is central to the synthetic utility of this compound, enabling its use as a precursor for a diverse range of more complex molecular architectures.

Precursor to Complex Heterocyclic Architectures and Scaffolds

The isocyanate moiety of this compound serves as a powerful electrophilic partner in cycloaddition and addition-cyclization reactions for the construction of various heterocyclic systems. Isocyanates are well-established precursors for a multitude of nitrogen-containing heterocycles through their reactions with nucleophiles. For instance, the reaction of isocyanates with amines readily forms ureas, which can be further cyclized to afford heterocyclic structures. While direct examples involving this compound are not extensively documented in publicly available literature, the analogous reactivity of other aryl isocyanates provides a strong indication of its synthetic potential.

The reaction of 5-aminomethyl-3-aryl-1,2,4-oxadiazoles with phenyl isocyanate has been shown to produce urea (B33335) derivatives, highlighting the reactivity of the isocyanate group with amines attached to the oxadiazole scaffold. mdpi.com This suggests that this compound would readily react with a variety of di- and poly-functional nucleophiles to construct more elaborate heterocyclic systems. For example, reaction with amidoximes could potentially lead to the formation of new heterocyclic rings, a reaction pathway known for isocyanates. clockss.orgresearchgate.net

Furthermore, the 1,2,4-oxadiazole (B8745197) ring itself can undergo rearrangements under certain conditions, such as the Boulton-Katritzky rearrangement, to yield other heterocyclic systems. chim.it The nature of the substituent at the 5-position can influence the course of these rearrangements. The isocyanate group, or its derivatives formed in situ, could therefore direct the transformation of the oxadiazole core into other valuable heterocyclic scaffolds.

Table 1: Potential Heterocyclic Systems from this compound

| Reactant | Potential Heterocyclic Product | Reaction Type |

|---|---|---|

| Amines (R-NH2) | Urea derivatives (precursors to quinazolinones, etc.) | Nucleophilic Addition |

| Hydrazines (R-NHNH2) | Semicarbazide derivatives (precursors to triazoles, etc.) | Nucleophilic Addition |

| Amidoximes | Acyl-amidoxime derivatives (potential for new heterocycles) | Nucleophilic Addition |

Integration into Novel Polymeric and Supramolecular Materials

The bifunctional nature of this compound, with its reactive isocyanate group and the rigid, polar 1,2,4-oxadiazole ring, makes it an attractive monomer for the synthesis of novel polymers and supramolecular assemblies.

The isocyanate group is a cornerstone of polyurethane and polyurea chemistry. mdpi.com Polyaddition reactions of di- or poly-isocyanates with diols or diamines, respectively, lead to the formation of these important classes of polymers. researchgate.net By incorporating this compound into such polymerization reactions, either as a monofunctional chain terminator to control molecular weight or as a comonomer if a di-isocyanate functionalized oxadiazole were synthesized, polymers with unique properties could be obtained. The rigid and polar 1,2,4-oxadiazole unit would be expected to enhance the thermal stability and modify the mechanical properties of the resulting polymers. researchgate.net

In the realm of supramolecular chemistry, the 1,2,4-oxadiazole ring can participate in non-covalent interactions such as hydrogen bonding and π-π stacking. researchgate.net The incorporation of this moiety into polymer backbones or as side chains can direct the self-assembly of macromolecules into well-defined supramolecular structures. The isocyanate group provides a convenient handle for covalently attaching the oxadiazole unit to other molecular components designed for supramolecular recognition. For instance, reaction with molecules bearing complementary hydrogen bonding motifs could lead to the formation of supramolecular polymers or gels. rsc.org

Development of Advanced Functional Materials Utilizing 1,2,4-Oxadiazole Scaffolds

The intrinsic electronic properties of the 1,2,4-oxadiazole ring, particularly its electron-accepting nature, have led to its incorporation into a variety of advanced functional materials.

Role in Electro-Optical and Electronic Materials (e.g., OLEDs, Electrochromic Devices)

The 1,2,4-oxadiazole moiety is a well-known electron-transporting and hole-blocking material in organic light-emitting diodes (OLEDs). researchgate.netacs.org Its high electron affinity and good thermal stability make it a valuable component in the emissive or electron-transport layers of OLED devices. The 3-phenyl-1,2,4-oxadiazole (B2793662) scaffold, as present in the target molecule, has been incorporated into bipolar host materials for blue phosphorescent OLEDs, demonstrating high triplet energies and achieving good device efficiencies. acs.org The isocyanate functionality of this compound offers a reactive site for covalently attaching this electron-transporting unit to other chromophores or polymer backbones, allowing for the rational design of new emissive materials or host materials for OLEDs.

In the field of electrochromic materials, polymers containing oxadiazole units have been investigated for their ability to undergo reversible color changes upon electrochemical oxidation and reduction. researchgate.nettaylorfrancis.com The electron-deficient nature of the oxadiazole ring facilitates the stabilization of radical anions, which is crucial for n-doping processes in electrochromic polymers. researchgate.net Poly(amine-1,3,4-oxadiazole)s have shown electrochromic characteristics, changing color from a pale yellow neutral form to a red reduced form. researchgate.net The isocyanate group of this compound could be utilized to incorporate this electroactive scaffold into polymer structures, leading to new electrochromic materials with potentially enhanced stability and performance.

Table 2: Properties of Functional Materials Containing 1,2,4-Oxadiazole Scaffolds

| Material Type | Key Property | Role of 1,2,4-Oxadiazole | Potential Advantage of Isocyanate Functionalization |

|---|---|---|---|

| OLEDs | Electron transport, High triplet energy | Electron-accepting moiety | Covalent attachment to other device components |

Exploration in Other Emerging Materials Science Applications

The unique combination of properties offered by the 1,2,4-oxadiazole ring suggests its potential in other areas of materials science. For instance, the high thermal stability and chemical resistance of this heterocycle are desirable attributes for high-performance polymers and materials for demanding applications. mdpi.com Furthermore, the ability of the 1,2,4-oxadiazole ring to act as a bioisostere for ester and amide groups has been widely exploited in medicinal chemistry, and this concept could be extended to the design of biocompatible materials. researchgate.net The isocyanate functionality provides a versatile tool for integrating the 1,2,4-oxadiazole scaffold into a wide array of materials to explore these emerging applications.

Structure-Reactivity Relationships and Structure-Property Correlations in Chemical Contexts

The chemical behavior and the properties of materials derived from this compound are intrinsically linked to its molecular structure.

The reactivity of the isocyanate group is influenced by the electronic nature of the 3-phenyl-1,2,4-oxadiazole substituent. The 1,2,4-oxadiazole ring is an electron-withdrawing group, which is expected to increase the electrophilicity of the isocyanate carbon, thereby enhancing its reactivity towards nucleophiles. The position of the isocyanate group at C5 of the oxadiazole ring is significant, as the electronic effects exerted by the ring can differ between the C3 and C5 positions.

In the context of polymers, the incorporation of the rigid and polar 3-phenyl-1,2,4-oxadiazole unit is expected to have a profound impact on the material's properties. In polyurethanes and polyureas, this rigid segment would contribute to the hard domains, influencing the morphology and mechanical properties of the polymer. researchgate.net The presence of the heterocyclic ring could lead to increased glass transition temperatures, enhanced thermal stability, and improved mechanical strength compared to analogous polymers without this moiety. The structure-property relationships in polyurethanes are complex, depending on the nature of the soft and hard segments and the degree of phase separation between them. taylorfrancis.comresearchgate.net The specific contribution of the 3-phenyl-1,2,4-oxadiazole unit would need to be systematically investigated to establish precise correlations.

The photophysical and electrochemical properties of materials containing the 3-phenyl-1,2,4-oxadiazole scaffold are also strongly dependent on their molecular structure. The emission color and quantum efficiency of OLED materials can be tuned by modifying the substituents on the phenyl and oxadiazole rings, which alters the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov Similarly, the redox potentials and color contrast of electrochromic polymers can be modulated by the electronic properties of the constituent monomers. researchgate.net The ability to systematically modify the structure of this compound and incorporate it into larger systems provides a powerful platform for tuning the properties of advanced functional materials.

Influence of Molecular Structure on Reactivity and Selectivity in Chemical Transformations

The reactivity of this compound is primarily dictated by the electrophilic nature of the isocyanate (-N=C=O) group. Isocyanates are well-established as versatile intermediates in organic synthesis, readily undergoing addition reactions with a wide range of nucleophiles. wikipedia.org The presence of the 3-phenyl-1,2,4-oxadiazole moiety significantly modulates this reactivity.

The 1,2,4-oxadiazole ring is an electron-withdrawing group, which is expected to increase the electrophilicity of the isocyanate carbon, thereby enhancing its reactivity towards nucleophiles. This structural feature allows for a high degree of selectivity in chemical transformations. For instance, in reactions with compounds containing multiple nucleophilic sites, the isocyanate group of this compound is expected to react preferentially with stronger, more sterically accessible nucleophiles.

Key chemical transformations involving this compound include:

Urea and Urethane (B1682113) Formation: The reaction with primary and secondary amines leads to the formation of substituted ureas, while reactions with alcohols yield urethanes. wikipedia.orgasianpubs.org These reactions are typically high-yielding and proceed under mild conditions. The general schemes for these reactions are presented below:

Reaction with Amines (Urea Formation): R-NH₂ + O=C=N-C₂H N₂O-Ph → R-NH-C(=O)-NH-C₂H N₂O-Ph

Reaction with Alcohols (Urethane Formation): R-OH + O=C=N-C₂H N₂O-Ph → R-O-C(=O)-NH-C₂H N₂O-Ph

Cycloaddition Reactions: The isocyanate group can participate in cycloaddition reactions, such as [3+2] cycloadditions with nitrile oxides to form five-membered heterocyclic rings. nih.govedu.krd These reactions provide a pathway to more complex molecular scaffolds.

The interplay between the isocyanate group and the phenyl-oxadiazole core allows for the synthesis of a diverse range of functionalized molecules with potential applications in medicinal chemistry and materials science. The stability of the oxadiazole ring ensures that it remains intact during these transformations, acting as a core scaffold for further molecular elaboration.

Table 1: Predicted Reactivity of this compound with Various Nucleophiles

| Nucleophile | Product Type | Expected Reactivity |

| Primary Amine | Substituted Urea | High |

| Secondary Amine | Substituted Urea | High |

| Alcohol | Urethane | Moderate to High |

| Thiol | Thiocarbamate | Moderate |

| Water | Unstable carbamic acid, leading to amine and CO₂ | High |

Correlation of Structural Features with Desired Material Properties

The structural characteristics of this compound make it a promising building block for the creation of functional materials with tailored properties. The rigid, planar structure of the 1,2,4-oxadiazole ring, combined with the presence of the phenyl group, can impart significant thermal stability and desirable photophysical properties to polymers and other materials. researchgate.netnih.govmdpi.com

The isocyanate group serves as a key functional handle for polymerization. Through reactions with diols or diamines, this compound can be incorporated into polyurethane and polyurea backbones, respectively. researchgate.netrwth-aachen.de The resulting polymers would benefit from the inherent properties of the oxadiazole moiety.

Potential Material Properties Influenced by the this compound Moiety:

Thermal Stability: Aromatic and heterocyclic rings, such as the phenyl and oxadiazole components, are known to enhance the thermal stability of polymers by increasing their glass transition temperatures and decomposition temperatures. mdpi.comnih.gov

Liquid Crystalline Properties: The rigid, rod-like structure of 3,5-disubstituted 1,2,4-oxadiazoles can promote the formation of liquid crystalline phases. mdpi.comnycu.edu.twnih.govtandfonline.com By incorporating this moiety into polymers, it may be possible to create materials with self-organizing properties. The bent shape of some oxadiazole-based molecules can also lead to interesting liquid crystalline behaviors. nycu.edu.tw

Photophysical Properties: The 1,3,4-oxadiazole (B1194373) ring, an isomer of the 1,2,4-oxadiazole, is known for its excellent photophysical properties, including high photoluminescence quantum yields. researchgate.net It is plausible that polymers containing the 3-phenyl-1,2,4-oxadiazole unit could exhibit interesting fluorescent or other optical properties. nih.gov

Mechanical Properties: The introduction of the rigid oxadiazole ring and the potential for hydrogen bonding through the resulting urea or urethane linkages can significantly enhance the mechanical strength and modulus of polymers. researchgate.net

Table 2: Potential Impact of Incorporating this compound into Polymers

| Polymer Type | Key Structural Feature from Monomer | Potential Enhanced Property |

| Polyurethane | Phenyl-oxadiazole in backbone | Thermal Stability, Mechanical Strength |

| Polyurea | Phenyl-oxadiazole in backbone | Thermal Stability, Liquid Crystalline Behavior |

| Functionalized Polymers | Pendent phenyl-oxadiazole group | Photophysical Properties, Chemical Resistance |

Green Chemistry Principles in the Synthesis and Application of Isocyanato-Oxadiazoles

The principles of green chemistry are increasingly important in the design of synthetic routes and the application of chemical compounds. For isocyanato-oxadiazoles, these principles can be applied to both their synthesis and their subsequent use in creating functional materials.

Green Synthetic Approaches:

Traditional methods for the synthesis of oxadiazoles (B1248032) often involve harsh reagents and reaction conditions. However, recent research has focused on developing more environmentally benign alternatives. nih.govresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of 1,2,4-oxadiazole derivatives, often with reduced solvent usage. acs.org

Catalyst-Free and Solvent-Free Reactions: The development of one-pot, catalyst-free, and solvent-free synthetic methods for 3,5-disubstituted 1,2,4-oxadiazoles represents a significant advancement in green chemistry. mdpi.com

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product are highly desirable. The synthesis of 1,3,4-oxadiazoles from heteroaryl carbonitriles and benzohydrazides has been shown to be atom-economical, producing only water or ammonia (B1221849) as byproducts. acs.org Similar approaches for 1,2,4-oxadiazoles are an active area of research.

Sustainable Applications:

The high reactivity of the isocyanate group in this compound allows for efficient and clean reactions in the synthesis of functional materials. The formation of ureas and urethanes from isocyanates are typically high-yielding addition reactions with no byproducts, thus exhibiting high atom economy. This is in line with the principles of green chemistry, which aim to minimize waste generation.

Furthermore, the development of materials with enhanced durability and longevity, a potential outcome of incorporating the stable oxadiazole ring, aligns with the green chemistry goal of designing products for degradation or with an extended lifespan to reduce waste.

Table 3: Application of Green Chemistry Principles to this compound

| Green Chemistry Principle | Application in Synthesis | Application in Use |

| Prevention of Waste | One-pot synthesis, high-yield reactions. | High atom economy in polymerization reactions. |

| Atom Economy | Designing synthetic routes with minimal byproducts. | Addition reactions (e.g., urethane formation) are 100% atom economical. |

| Less Hazardous Chemical Syntheses | Use of non-toxic catalysts and solvents. nih.govresearchgate.net | Designing materials that are non-toxic and biodegradable. |

| Safer Solvents and Auxiliaries | Solvent-free reactions or use of greener solvents like water. | Use of aqueous-based systems for polymer processing. |

| Design for Energy Efficiency | Microwave-assisted synthesis to reduce reaction times and energy consumption. | Curing of polymers at lower temperatures. mdpi.com |

Conclusion and Future Research Perspectives in Isocyanato Oxadiazole Chemistry

Summary of Key Academic Discoveries and Methodological Advancements

The chemistry of 1,2,4-oxadiazoles has seen significant progress, with numerous synthetic methodologies being developed for the construction of this heterocyclic core. These methods often involve the cyclization of amidoximes with various acylating agents. nih.gov The versatility of these synthetic routes allows for the introduction of a wide array of substituents at the 3- and 5-positions of the oxadiazole ring. nih.gov

Concurrently, the chemistry of isocyanates is well-established, with this functional group being a cornerstone of polymer chemistry, particularly in the formation of polyurethanes. The high reactivity of the isocyanate group towards nucleophiles makes it a valuable tool in organic synthesis for the creation of ureas, carbamates, and other nitrogen-containing compounds. The combination of these two moieties, the oxadiazole ring and the isocyanate group, into a single molecule like 5-isocyanato-3-phenyl-1,2,4-oxadiazole, theoretically offers a bifunctional platform for the development of novel materials and bioactive compounds.

Identification of Unexplored Research Avenues

The nascent state of research into this compound and its analogues presents a number of exciting and unexplored research avenues.

Development of Novel and Efficient Synthetic Methodologies and Catalytic Systems

A primary area for future research is the development of a direct, high-yield, and scalable synthesis for this compound. Current synthetic strategies for substituted oxadiazoles (B1248032) could be adapted, but the high reactivity of the isocyanate group would likely necessitate the use of protecting groups or the introduction of the isocyanate functionality in the final step of the synthesis. The exploration of catalytic systems, such as those based on transition metals, could offer more efficient and selective routes to this class of compounds, potentially avoiding harsh reaction conditions that could degrade the isocyanate group.

Investigation of Underutilized Reactivity Modes and Mechanistic Pathways

The reactivity of this compound is expected to be dominated by the isocyanate group. Future research should focus on a systematic investigation of its reactions with a wide range of nucleophiles, including alcohols, amines, and thiols. This would lead to a diverse library of novel 1,2,4-oxadiazole (B8745197) derivatives with potential applications in medicinal chemistry and materials science. Furthermore, the potential for the isocyanate group to participate in cycloaddition reactions, such as [2+2] and [2+3] cycloadditions, could open up pathways to more complex heterocyclic systems. Mechanistic studies of these reactions, employing both experimental and computational methods, would provide a deeper understanding of the reactivity of this bifunctional molecule.

Application of Advanced Characterization Techniques for Dynamic Chemical Processes

The study of the dynamic chemical processes involving this compound would benefit greatly from the application of advanced characterization techniques. In situ spectroscopic methods, such as FT-IR and NMR spectroscopy, could be employed to monitor the progress of its reactions in real-time, providing valuable kinetic and mechanistic data. Computational chemistry, including density functional theory (DFT) calculations, could be used to model the electronic structure and predict the reactivity of the molecule, guiding experimental design.

Potential for New Applications in Niche Chemical Fields and Emerging Technologies

The unique combination of a stable heterocyclic ring and a highly reactive functional group in this compound suggests potential applications in several niche and emerging fields.

Polymer Chemistry: The isocyanate functionality allows for the use of this molecule as a monomer or cross-linking agent in the synthesis of novel polymers. The incorporation of the 1,2,4-oxadiazole ring into the polymer backbone could impart desirable properties such as thermal stability, rigidity, and specific optical or electronic characteristics.

Medicinal Chemistry: The 1,2,4-oxadiazole core is a known pharmacophore found in a number of biologically active compounds. nih.govnih.gov The isocyanate group can be used as a handle to attach the oxadiazole moiety to various biomolecules or to create a library of derivatives for high-throughput screening against different biological targets.

Materials Science: The rigid and planar structure of the 1,2,4-oxadiazole ring, combined with the potential for forming ordered structures through reactions of the isocyanate group, makes these compounds interesting candidates for the development of liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials.

Challenges and Opportunities in the Synthesis and Comprehensive Understanding of Isocyanato-Oxadiazoles

The exploration of isocyanato-oxadiazole chemistry is not without its challenges. The primary synthetic challenge lies in the selective formation of the target molecule without unwanted side reactions involving the highly reactive isocyanate group. The handling of isocyanates also requires special precautions due to their potential toxicity.

Despite these challenges, the opportunities presented by this class of compounds are significant. The development of a robust synthetic methodology would provide access to a new class of bifunctional building blocks for organic synthesis. A comprehensive understanding of their reactivity and properties could lead to the discovery of novel materials with tailored functionalities and new drug candidates with improved efficacy. The study of this compound and its analogues represents a promising frontier in heterocyclic chemistry, with the potential for significant academic and technological impact.

Q & A

Q. Q1. What are the established synthetic routes for 5-isocyanato-3-phenyl-1,2,4-oxadiazole, and what experimental conditions optimize yield?

Methodological Answer : The synthesis of 1,2,4-oxadiazole derivatives typically involves cyclization reactions between amidoximes and carboxylic acid derivatives. For example, a similar compound, 3-phenyl-5-chloromethyl-1,2,4-oxadiazole, was synthesized via refluxing amidoxime precursors with acyl chlorides in acetonitrile using potassium carbonate as a base . Key parameters include:

- Reaction time : 10–12 hours under reflux.

- Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution.

- Purification : Recrystallization from ethyl acetate or ethanol yields high-purity crystals.

For the isocyanato derivative, post-functionalization of the 5-position with isocyanate groups may require careful control of stoichiometry to avoid side reactions.

Q. Q2. How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer :

- X-ray crystallography : Resolves bond lengths and dihedral angles between the oxadiazole ring and substituents. For example, related compounds show planar oxadiazole rings with dihedral angles of ~80° to phenyl groups .

- Spectroscopy :

- NMR : and NMR identify substituent effects on chemical shifts (e.g., deshielding of protons near electron-withdrawing groups).

- IR : The isocyanate group (-NCO) exhibits a characteristic stretch at ~2250 cm.

- Computational methods : Density Functional Theory (DFT) calculations predict electronic distributions and reactivity sites .

Q. Q3. What are the stability considerations for handling this compound in laboratory settings?

Methodological Answer :

- Moisture sensitivity : The isocyanate group is highly reactive with water, necessitating anhydrous conditions and inert atmospheres (e.g., nitrogen gloveboxes).

- Storage : Store at –20°C in sealed, desiccated containers to prevent hydrolysis.

- Decomposition pathways : Monitor for urea formation (via reaction with ambient moisture) using TLC or HPLC .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported biological activities of 1,2,4-oxadiazole derivatives?

Methodological Answer : Discrepancies in bioactivity data often arise from:

- Structural variations : Minor substituent changes (e.g., electron-withdrawing vs. donating groups) drastically alter interactions with biological targets. For example, fluorophenyl-substituted oxadiazoles exhibit enhanced antipicornaviral activity compared to non-fluorinated analogs .

- Assay conditions : Standardize cell lines, solvent controls (e.g., DMSO concentrations), and incubation times.

- Statistical validation : Use dose-response curves and replicate experiments (n ≥ 3) to ensure reproducibility .

Q. Q5. What strategies optimize the design of this compound for targeted drug delivery?

Methodological Answer :

- Conjugation chemistry : The isocyanate group enables covalent bonding to amine- or hydroxyl-containing biomolecules (e.g., antibodies, polymers) under mild conditions (pH 7–8, 25°C).

- Solubility engineering : Introduce hydrophilic groups (e.g., PEG chains) to the phenyl ring while retaining reactivity.

- In vitro testing : Use fluorescence tagging (e.g., FITC) to track cellular uptake efficiency via confocal microscopy .

Q. Q6. How can computational modeling predict the reactivity of this compound in nucleophilic environments?

Methodological Answer :

- DFT calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to identify electrophilic sites. The isocyanate group typically shows high LUMO density, making it susceptible to nucleophilic attack.

- Molecular dynamics (MD) : Simulate solvent interactions (e.g., acetonitrile vs. water) to predict hydrolysis rates.

- Validation : Compare computational results with experimental kinetic data (e.g., HPLC monitoring of reaction progress) .

Q. Q7. What advanced spectroscopic techniques elucidate the photophysical properties of 1,2,4-oxadiazole derivatives?

Methodological Answer :

- Time-resolved fluorescence : Measures excited-state lifetimes to assess potential applications in optoelectronics.

- UV-vis spectroscopy : Correlate absorption maxima (e.g., ~300 nm for phenyl-oxadiazoles) with conjugation length.

- Electrochemical studies : Cyclic voltammetry determines redox potentials, which are critical for designing luminescent materials .

Q. Q8. How can researchers mitigate synthetic challenges in scaling up this compound production?

Methodological Answer :

- Flow chemistry : Continuous reactors improve heat/mass transfer and reduce side reactions.

- Catalyst optimization : Transition metal catalysts (e.g., Pd/C) enhance cyclization efficiency.

- Green chemistry : Replace toxic solvents (e.g., DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.